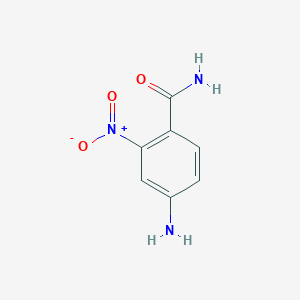

4-Amino-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,8H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPSCKWBMLFTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Nitrobenzamide

Reactivity of the Amino Group

The amino group of 4-amino-2-nitrobenzamide exhibits characteristic nucleophilic reactivity, enabling it to participate in amidation reactions to form new amide bonds. This transformation, also known as acylation, typically involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640).

The general mechanism for the reaction with an acyl chloride proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A final deprotonation step, often facilitated by a base or another amine molecule, yields the stable N-substituted amide and a hydrochloride salt.

Similarly, when reacting with an acid anhydride, the amino group attacks one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate which then breaks down, eliminating a carboxylate anion as a good leaving group. A subsequent proton transfer results in the formation of the corresponding N-acyl-4-amino-2-nitrobenzamide and a carboxylic acid byproduct. The amine's nucleophilicity is crucial for the success of these reactions.

A relevant industrial process highlights the acylation of a similar compound, N-(5-alkoxy-2-methyl-4-nitrophenyl)acetamide, demonstrating that the amino group on a substituted nitrobenzoic acid derivative can be effectively acylated.

Table 1: Amidation Reaction Parameters

| Acylating Agent | Reaction Type | Key Steps | Product Type |

|---|---|---|---|

| Acyl Chloride | Nucleophilic Addition-Elimination | 1. Nucleophilic attack by -NH₂2. Formation of tetrahedral intermediate3. Elimination of Cl⁻4. Deprotonation | N-acyl-4-amino-2-nitrobenzamide |

This table summarizes the general parameters for the amidation of the amino group in this compound.

The primary amino group of this compound can readily undergo condensation reactions with aldehydes to form Schiff bases, also known as imines. This reaction is a cornerstone in synthetic organic chemistry for creating carbon-nitrogen double bonds (-C=N-). The process is typically catalyzed by either an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration.

The reaction mechanism initiates with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde. This step forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal). Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond results in the final Schiff base product. The synthesis of Schiff bases from primary amines and carbonyl compounds was first reported by Hugo Schiff in 1864 rsc.org.

Table 2: Key Features of Schiff Base Formation

| Reactants | Intermediate | Product | Key Feature |

|---|

This table outlines the fundamental components of the Schiff base condensation reaction involving this compound.

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its three substituents: the amino group (-NH₂), the nitro group (-NO₂), and the carboxamide group (-CONH₂).

The amino group is a powerful activating group and a strong ortho-, para- director. Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The resonance structures show that this increased electron density is particularly concentrated at the positions ortho and para to the amino group.

Conversely, the nitro group is a strong deactivating group and a meta- director. Its electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The resonance effect of the nitro group withdraws electron density primarily from the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack.

The carboxamide group is also a deactivating group and a meta- director due to the electron-withdrawing nature of the carbonyl group.

Amino group (-NH₂ at C4): Directs ortho to C3 and C5.

Nitro group (-NO₂ at C2): Directs meta to C4 and C6.

Carboxamide group (-CONH₂ at C1): Directs meta to C3 and C5.

The positions C3 and C5 are favored by both the amino and carboxamide groups. The strong activating effect of the amino group is the dominant influence, making the ring more reactive than nitrobenzene but less reactive than aniline. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating amino group, which are C3 and C5.

Transformations of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that can undergo a range of transformations, most notably reduction. While complete reduction to an amino group is a common and important reaction, several intermediate species can be formed under controlled conditions, leading to diverse products.

The reduction of an aromatic nitro group is a stepwise process that involves the transfer of six electrons to form the corresponding amine. This transformation proceeds through several distinct intermediates. The generally accepted pathway, known as the Haber mechanism, involves the initial two-electron reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). This is followed by a further two-electron reduction to form a hydroxylamine (B1172632) (R-NHOH). The final two-electron reduction of the hydroxylamine yields the primary amine (R-NH₂) rsc.orgacs.org.

R-NO₂ → R-NO → R-NHOH → R-NH₂

Under specific catalytic systems and reaction conditions, it is possible to halt the reduction at an intermediate stage, allowing for the selective synthesis of these valuable compounds. For example, catalytic reduction using certain heterogeneous catalysts can favor the formation of hydroxylamines or other condensation products like azo or azoxy compounds, particularly when metal hydrides are used as the reducing agent wikipedia.org. The choice of catalyst, reducing agent, and reaction parameters such as temperature and pH are critical in directing the outcome of the reduction.

The formation of N-aryl hydroxylamines is a key step in the reduction of nitroarenes. While often transient, these hydroxylamine intermediates can be isolated under carefully controlled conditions mdpi.com. Several methods have been developed for the selective reduction of nitroarenes to their corresponding hydroxylamines.

For instance, the catalytic reduction of nitroanilines has been shown to proceed through nitroso and then hydroxylamine intermediates before forming the final diamine product nih.gov. The mechanism involves the adsorption of the nitro compound and the reducing agent (like NaBH₄) onto the catalyst surface, followed by a stepwise hydrogenation rsc.orgnih.gov. Specific reagents and catalysts can favor the accumulation of the hydroxylamine. The use of zinc dust in an aqueous ammonium chloride or a CO₂/H₂O system has been reported for the selective synthesis of aryl hydroxylamines from nitroarenes wikipedia.orgrsc.org. Similarly, using ammonia-borane (NH₃BH₃) as a reducing agent with a silver/titania catalyst has been shown to produce N-aryl hydroxylamines in high yields from various nitroarenes nih.gov.

These studies demonstrate that by carefully selecting the reaction conditions, the reduction of the nitro group in a molecule like this compound can be controlled to yield the corresponding 4-amino-2-(hydroxyamino)benzamide, a valuable synthetic intermediate, before complete reduction to 2,4-diaminobenzamide (B3425735) occurs.

Reductive Pathways beyond Simple Amino Formation[13],

Subsequent Activation and Reaction Mechanisms (e.g., Thioester Interactions)

The functional groups of this compound, specifically the primary amine and the amide, present possibilities for subsequent activation and participation in further reaction mechanisms, such as those seen in peptide synthesis. The formation of an amide bond, the cornerstone of a peptide, requires the activation of a carboxyl group to facilitate nucleophilic attack by an amino group. While this compound itself does not possess a free carboxylic acid, its amino group can act as a nucleophile in coupling reactions if reacted with an activated amino acid derivative.

Conversely, the amide group of this compound is generally stable. However, in synthetic chemistry, related structures can be activated. For instance, N-acyl-4-nitrobenzenesulfonamides are used as an activatable protecting group for the carboxyl function in solution-phase peptide synthesis. rsc.org Activation, often through methylation, allows the sulfonamide to be readily coupled with another amino acid. rsc.org This highlights the role of nitroaromatic moieties in facilitating amide bond formation.

Thioesters are another class of activated carboxylic acid derivatives used in peptide synthesis, particularly in native chemical ligation. Amino acid thioesters are known to react with N-terminal cysteine residues to form a native peptide bond. While direct studies on the interaction of this compound with thioesters are not prevalent, the compound's amino group could theoretically participate in reactions with activated thioester species under appropriate conditions. Research on mercaptoacetic acid thioesters has shown them to be effective inhibitors of metallo-β-lactamase L1, synthesized from amides reacting with mercaptoacetic acid. nih.gov This demonstrates the broader reactivity of amide-containing scaffolds with thiol-derived reagents. The activation of the carboxyl group is a critical step, often achieved using coupling reagents that create a reactive intermediate which is then attacked by a nucleophile, such as the amino group of another molecule. bachem.com

Influence of Nitro Group on Aromatic Ring Deactivation

The presence of a nitro group (—NO₂) on the aromatic ring of this compound has a profound influence on the molecule's electronic properties and reactivity. The nitro group is a potent deactivating group, meaning it reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com This deactivation stems from two primary electronic effects: a strong inductive effect (-I) and a powerful resonance effect (-M or -R). libretexts.orgresearchgate.net

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. minia.edu.egyoutube.com This creates a strong dipole, causing the nitro group to withdraw electron density from the aromatic ring through the sigma (σ) bond framework. libretexts.orgminia.edu.eg

Resonance Effect (-M): The nitro group can also withdraw electron density from the ring's pi (π) system via resonance. The π electrons from the ring can be delocalized onto the nitro group, which places a positive charge within the ring. masterorganicchemistry.comlibretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group.

Amide Moiety Reactivity and Conformational Dynamics

Hindered Rotation of the C(O)-NH₂ Bond

The amide bond, including the C(O)—NH₂ bond in this compound, exhibits restricted rotation due to its partial double-bond character. This characteristic arises from resonance delocalization of the nitrogen's lone pair of electrons onto the carbonyl oxygen. nsf.gov This resonance stabilization imparts planarity to the amide group.

The energy barrier to rotation around the C(O)—N bond is significant enough to be measured, often by Nuclear Magnetic Resonance (NMR) spectroscopy. For primary amides, this barrier can be substantial. The presence of substituents on the aromatic ring, particularly at the ortho position, can significantly alter this rotational barrier. Ortho-substituents can exert steric hindrance, forcing the amide group out of the plane of the aromatic ring to minimize repulsion. nsf.govfigshare.com This twisting, however, can be counteracted by electronic effects. Computational studies on ortho-chloro-substituted tertiary aromatic amides have shown that such substitution leads to increased barriers to rotation around both the N—C(O) and C(aryl)—C(O) axes, suggesting a strengthening of the amidic resonance. nsf.govfigshare.comresearchwithrutgers.com

| Compound | Rotational Barrier (kcal/mol) | Reference/Comment |

|---|---|---|

| Dimethylformamide | ~21 | A standard reference for amide rotation. |

| Benzamide (B126) | ~18 | Parent aromatic primary amide. |

| Ortho-substituted Benzamides | >19 | Computational studies show a dramatic increase. nsf.gov |

Intramolecular and Intermolecular Hydrogen Bonding Networks

The functional groups on this compound—the primary amide (—CONH₂), the primary amine (—NH₂), and the nitro group (—NO₂)—are all capable of participating in hydrogen bonding, acting as both donors and acceptors. This capability leads to the formation of complex and stable hydrogen-bonding networks in both the molecular and crystalline states.

Intramolecular Hydrogen Bonding: Due to the ortho positioning of the nitro and amide groups, an intramolecular hydrogen bond can form between one of the amide protons (N—H) and an oxygen atom of the nitro group. This interaction would create a stable six-membered ring, a common motif denoted as S(6). A similar intramolecular hydrogen bond is possible between a proton from the C4-amino group and the adjacent C2-nitro group's oxygen, which would also contribute to the molecule's conformational preference. rsc.org Such intramolecular bonds are known to stabilize molecular structures and influence their chemical properties. researchgate.netnih.gov

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are expected to be the dominant organizing force. The primary amide group is a particularly robust hydrogen-bonding motif, capable of forming centrosymmetric dimers through pairs of N—H···O=C bonds, creating a characteristic R²₂(8) ring motif. Furthermore, the amino group provides additional hydrogen bond donors, while the oxygen atoms of both the nitro and carbonyl groups act as acceptors.

Crystal structure analyses of related compounds, such as hydrazinium 2-amino-4-nitrobenzoate, reveal extensive three-dimensional networks built from these interactions. nih.gov In this related structure, charge-assisted O—H···O, N—H···O, and N—H···N hydrogen bonds create supramolecular chains and link them into a stable architecture. nih.gov Similarly, this compound would likely form layered or three-dimensional structures in its crystalline form, governed by a combination of amide-amide, amine-nitro, amine-carbonyl, and amide-nitro hydrogen bonds. nih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the combined electronic effects of its three substituents: the amino (—NH₂), nitro (—NO₂), and benzamide (—CONH₂) groups.

—NH₂ (Amino) Group: A powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). scispace.com

—NO₂ (Nitro) Group: A strong deactivating group and a meta-director due to strong electron withdrawal via both inductive (-I) and resonance (-M) effects. youtube.comlibretexts.org

—CONH₂ (Amide) Group: A deactivating group and a meta-director. It withdraws electron density from the ring, primarily through resonance.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -NH₂ | C4 | Strongly Activating | Ortho, Para (to C3, C5, C1) |

| -NO₂ | C2 | Strongly Deactivating | Meta (to C1, C3, C5) |

| -CONH₂ | C1 | Deactivating | Meta (to C2, C6) |

Predicted outcome: Electrophilic substitution is favored at the C5 position, activated by the amino group and not strongly deactivated by the other groups.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically resistant to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. wikipedia.org The presence of the nitro group makes the this compound ring a potential candidate for SNAr, particularly if a good leaving group were present on the ring. The nitro group strongly activates the ortho (C1, C3) and para (C5) positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.orgnih.gov

While this compound does not possess a conventional leaving group like a halide, the nitro group itself can, under certain conditions, act as a leaving group in transition-metal-catalyzed cross-coupling reactions. nih.gov The high electron deficiency created by the nitro group at the positions ortho and para to it makes these sites susceptible to attack by strong nucleophiles. nih.gov

Synthesis and Characterization of Structural Analogues and Derivatives of 4 Amino 2 Nitrobenzamide

Derivatives with Varied Substituents on the Aromatic Ring

Modifications to the benzene (B151609) ring of the 4-amino-2-nitrobenzamide structure have been achieved through the introduction of halogens, alkoxy groups, and additional nitro groups, leading to a range of structural variants.

The synthesis of halogenated derivatives of the core nitrobenzamide structure has been reported, often involving multi-step procedures starting from halogenated benzoic acid precursors. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized. nih.gov The general synthetic pathway commences with a suitable halogenated nitrobenzoic acid, which is converted to the more reactive acyl chloride. This intermediate is then reacted with a desired amine to form the final amide product.

For instance, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride can be prepared and subsequently refluxed with various anilines, amines, or heterocyclic amines in a solvent like dimethylformamide (DMF) to yield the target N-substituted halogenated benzamides. nih.gov After the reaction, the mixture is typically cooled and poured onto crushed ice, causing the product to precipitate, which is then filtered and purified. nih.gov The structures of these compounds are confirmed using spectral methods such as IR, ¹H NMR, and ¹³C NMR. nih.gov

Table 1: Examples of Synthesized Halogenated Nitrobenzamide Derivatives

| Compound Name | Starting Materials | Key Reagents | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, 2-methyl-5-nitrophenylamine | DMF | nih.gov |

| 2-Amino-N-(4-chlorophenyl)benzamide | Isatoic anhydride (B1165640), 4-chloroaniline | DMF or Microwave | nih.gov |

| 2-Amino-N-(4-fluorophenyl)benzamide | Isatoic anhydride, 4-fluoroaniline | DMF or Microwave | nih.gov |

Alkoxy groups, such as methoxy (B1213986) and ethoxy, have been incorporated into the benzamide (B126) structure to study their influence on molecular properties. One synthetic route to produce 2-amino-4-alkoxy-benzamides involves the use of 2-nitro-4-alkoxy-benzonitriles as starting materials. google.com These compounds can undergo simultaneous hydrolysis of the nitrile group (–CN) to an amide group (–CONH₂) and reduction of the nitro group (–NO₂) to an amino group (–NH₂) using reagents like water-soluble sulfides, such as sodium sulfide (B99878). google.com The reaction is typically performed by heating the benzonitrile (B105546) with the aqueous sulfide solution. google.com This method allows for the preparation of various alkoxy derivatives, including methoxy, ethoxy, propyloxy, and benzyloxy analogues. google.com

The precursors for these reactions, nitro-alkoxy-aminobenzenes, can be synthesized via the nitration of 1-alkoxy-2-acetylaminobenzenes. researchgate.net Carrying out the nitration with nitric acid in concentrated sulfuric acid typically yields the 4-nitro derivative as the primary product. researchgate.net

A specific example is the synthesis of 4-amino-N,N-dibenzyl-2-ethoxy-5-nitrobenzamide. researchgate.net This process involved the hydrolysis of an ester precursor to the corresponding carboxylic acid, which was then coupled with dibenzylamine (B1670424) to form the final N-substituted alkoxy benzamide derivative. researchgate.net The structure of this newly synthesized compound was confirmed through LC-MS, IR, ¹H & ¹³C NMR, and single-crystal X-ray diffraction data. researchgate.net

Table 2: Examples of Alkoxy-Substituted Benzamide Derivatives

| Compound Name | Synthetic Method | Precursor | Reference |

| 2-amino-4-ethoxybenzamide | Hydrolysis and reduction | 2-nitro-4-ethoxy-benzonitrile | google.com |

| 4-amino-N,N-dibenzyl-2-ethoxy-5-nitrobenzamide | Acid-amine coupling | 4-amino-2-ethoxy-5-nitrobenzoic acid, Dibenzylamine | researchgate.net |

| 1-alkoxy-2-amino-4-nitrobenzene | Nitration | 1-alkoxy-2-aminobenzene | researchgate.net |

The synthesis of benzamide derivatives with multiple nitro groups or with varied positioning of the nitro and amino substituents allows for the exploration of structure-activity relationships. A library of nitrobenzamides, including 3,5-dinitro derivatives, has been synthesized to investigate the effect of nitro substitution. mdpi.com The general synthetic approach involves the conversion of the appropriately substituted benzoic acid into its corresponding acyl chloride by refluxing with thionyl chloride. mdpi.com The excess thionyl chloride is removed by evaporation under low pressure, and the resulting acyl chloride is then reacted with a suitable amine in dichloromethane (B109758) at 0 °C to yield the desired nitrobenzamide derivative. mdpi.com

The existence and utility of positional isomers are also noted in the literature. For example, 4-amino-3-nitrobenzoic acid, an isomer of 2-nitro-4-aminobenzoic acid, has been used as a ligand in the synthesis of metal complexes. nih.gov This indicates that various isomers can be prepared and utilized as building blocks in coordination chemistry and materials science. nih.gov

N-Substituted Amide Derivatives

Modification of the amide group (-CONH₂) of this compound by replacing one or both hydrogen atoms with alkyl, aryl, or heterocyclic moieties represents a significant area of synthetic exploration.

A common and straightforward method for preparing N-substituted derivatives is the Schotten-Baumann reaction, which involves reacting an acyl chloride with an amine. mdpi.com For example, N-alkyl nitrobenzamides with carbon chains of varying lengths (from four to sixteen atoms) have been synthesized by first converting the nitrobenzoic acid to its acyl chloride, followed by a reaction with the corresponding N-alkyl amine. mdpi.com Similarly, N-aryl and N-arylalkyl derivatives have been prepared. The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved by reacting 4-nitrobenzoyl chloride with 2,2-diphenylethan-1-amine. mdpi.com Another reported derivative, N-(3-chlorophenethyl)-4-nitrobenzamide, was synthesized from 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine in dichloromethane with triethylamine. mdpi.com

An alternative route for synthesizing N-aryl benzamides utilizes isatoic anhydride as the starting material. nih.gov By reacting isatoic anhydride with various substituted amines, either through conventional heating in DMF or via microwave irradiation, a series of 2-aminobenzamide (B116534) derivatives can be produced in good to excellent yields. nih.gov This method was used to prepare compounds such as 2-amino-N-(4-chlorophenyl)benzamide. nih.gov

Table 3: Selected N-Alkyl and N-Aryl Amide Derivatives

| Derivative | Amine Reagent | Synthetic Method | Reference |

| N-alkyl nitrobenzamides (C4-C16) | Various primary alkyl amines | Acyl chloride method | mdpi.com |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | 2,2-diphenylethan-1-amine | Acyl chloride method | mdpi.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine | Schotten–Baumann reaction | mdpi.com |

| 2-Amino-N-(4-chlorophenyl)benzamide | 4-chloroaniline | Isatoic anhydride method | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Various anilines and amines | Acyl chloride method | nih.gov |

The incorporation of heterocyclic rings into the benzamide structure at the amide nitrogen has been achieved to produce molecules with diverse structural features. The general synthetic strategy of reacting an acyl chloride with a suitable amine is also applicable to heterocyclic amines. nih.gov

For example, amide derivatives of nitro-imidazole have been synthesized by condensing a carboxylic acid-bearing imidazole (B134444) with various sulfonamides that contain heterocyclic moieties, such as sulfadiazine (B1682646) (which includes a pyrimidine (B1678525) ring). derpharmachemica.com This condensation is often carried out using a condensing agent like phosphorus oxychloride in a pyridine (B92270) solvent. derpharmachemica.com The structures of these complex derivatives are typically established through elemental analysis and spectral data, including IR and ¹H NMR. derpharmachemica.com

Furthermore, more complex structures incorporating heterocyclic systems like pyrrolidine (B122466) and benzothiazole (B30560) have been investigated, showcasing the broad applicability of these synthetic strategies to generate structurally diverse benzamide derivatives.

Development of Bioreductively Activated Prodrug Scaffolds for Research Purposes

The 2-nitrobenzamide (B184338) framework serves as a crucial scaffold in the development of bioreductively activated prodrugs, particularly for research in targeted cancer therapies like antibody-directed enzyme-prodrug therapy (ADEPT). nih.gov The fundamental principle behind these prodrugs is the selective activation of a relatively non-toxic compound into a potent cytotoxin within the target cells, often under specific physiological conditions like hypoxia or in the presence of a targeted enzyme. nih.gov The activation mechanism for this class of compounds hinges on the reduction of the nitro group. nih.gov

A significant area of research has focused on 2,4-dinitrobenzamide (B3032253) mustards and related analogues. nih.gov These compounds are designed to be activated by the selective reduction of the 2-nitro group, a reaction efficiently catalyzed by enzymes such as the Escherichia coli nitroreductase. nih.govresearchgate.net This enzyme is a key component in ADEPT strategies, where it can be targeted to tumor cells via an antibody conjugate. nih.gov Upon enzymatic reduction, the 2-nitro group is converted to a hydroxylamine (B1172632), which in turn activates the cytotoxic effector part of the molecule, such as a nitrogen mustard. researchgate.net

In a key study, a series of analogues of 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide were synthesized and evaluated to understand the structure-activity relationship concerning bioreductive activation. nih.gov The electronic properties of the substituent at the 4-position of the benzamide ring were systematically varied to assess the impact on the efficiency of activation by the E. coli nitroreductase. The parent compound in this series was a 2,4-dinitrobenzamide mustard (SN 23862), where the substituent at the 4-position is a nitro group. nih.gov

The research findings indicated a positive correlation between the electron-withdrawing properties of the 4-substituent and the degree of enzymatic activation. nih.gov This suggests that the reduction potential of the 2-nitro group is a significant factor in determining how effectively the prodrug is activated by the nitroreductase enzyme. nih.gov The compound with a 4-SO2Me group was the second most effective substrate after the parent 4-nitro compound, although its activation level was considerably lower. nih.gov This highlights the sensitivity of the enzyme to the electronic nature of the scaffold. nih.gov

The degree of activation was quantified by comparing the cytotoxicity (IC50 ratio) of the compounds on cells in the presence versus the absence of the nitroreductase enzyme. nih.gov A higher ratio indicates a more efficient and selective activation by the enzyme. nih.gov

| 4-Substituent | Compound Name | Degree of Activation (IC50 Ratio) |

|---|---|---|

| -NO₂ | SN 23862 | 145 |

| -SO₂Me | 4-SO₂Me derivative of 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide | 26 |

These studies demonstrate that the 4-substituted-2-nitrobenzamide scaffold is a versatile platform for creating prodrugs for research. By modifying the substituents, the activation properties can be fine-tuned, providing valuable tools for exploring enzyme-activated therapeutic strategies. nih.gov

Advanced Spectroscopic Elucidation of 4 Amino 2 Nitrobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H-NMR) is instrumental in assigning the positions of protons within a molecule. For 4-Amino-2-nitrobenzamide, the ¹H-NMR spectrum reveals the specific electronic environments of the aromatic and substituent protons. The aromatic region is of particular interest, as the chemical shifts and coupling patterns of the three ring protons (H-3, H-5, and H-6) are diagnostic of the 1,2,4-substitution pattern.

The electron-donating amino group (-NH₂) tends to shield adjacent protons, shifting them upfield, while the electron-withdrawing nitro (-NO₂) and benzamide (B126) (-CONH₂) groups are deshielding, shifting nearby protons downfield. Consequently, H-3, situated between the nitro and amide groups, is expected to be the most downfield of the aromatic protons. H-5, ortho to the amino group, would be the most upfield. In addition to the aromatic signals, broad singlets corresponding to the protons of the primary amine (-NH₂) and the amide (-CONH₂) groups are expected. The predicted chemical shifts and multiplicities for these protons are detailed in Table 1.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Predicted values are based on established substituent effects in related aromatic compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | Doublet (d) |

| H-5 | 6.7 - 6.9 | Doublet of Doublets (dd) |

| H-6 | 7.5 - 7.7 | Doublet (d) |

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) |

| Amide (-CONH₂) | 7.0 - 7.5 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon framework of a molecule. Since this compound has seven carbon atoms in unique electronic environments, seven distinct signals are expected in its proton-decoupled ¹³C-NMR spectrum.

The chemical shifts are highly dependent on the attached functional groups. The carbonyl carbon (C=O) of the amide group is characteristically found at the most downfield position, typically between 165-170 ppm. rsc.org The aromatic carbons (C1-C6) resonate in the 110-155 ppm range. The carbons directly attached to the electron-withdrawing nitro (C-2) and amide (C-1) groups are shifted downfield, while the carbon attached to the electron-donating amino group (C-4) is shifted upfield relative to an unsubstituted benzene (B151609) ring. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values are based on established substituent effects in related aromatic compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CONH₂) | 135 - 140 |

| C-2 (C-NO₂) | 148 - 152 |

| C-3 | 128 - 132 |

| C-4 (C-NH₂) | 150 - 155 |

| C-5 | 112 - 116 |

| C-6 | 125 - 129 |

| C-7 (C=O) | 167 - 170 |

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of nuclei, irrespective of their through-bond connectivity. youtube.com The NOESY experiment detects correlations between protons that are close in space (typically < 5 Å), providing definitive evidence for stereochemical and conformational assignments. columbia.edulibretexts.org

For this compound, a NOESY spectrum would be used to confirm the regiochemical assignments. Key expected correlations (cross-peaks) would include:

H-3 and Amide N-H: A correlation between the aromatic proton at the 3-position and the amide protons would confirm the proximity of the benzamide group to this position.

H-3 and Amino N-H: A potential, though weaker, correlation might be observed between H-3 and the amino group protons.

H-5 and Amino N-H: A strong correlation is expected between the aromatic proton at the 5-position and the protons of the adjacent amino group.

These through-space correlations provide unambiguous confirmation of the substituent placement on the aromatic ring, which might be difficult to ascertain solely from 1D NMR or through-bond correlation experiments.

The quantitative correlation between experimentally observed NMR chemical shifts and those predicted by theoretical calculations offers a powerful method for structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. imist.maconicet.gov.ar This method, often implemented with Density Functional Theory (DFT) at levels such as B3LYP with a 6-311G basis set, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. mdpi.comresearchgate.net

The process involves optimizing the molecular geometry of this compound and then performing GIAO calculations to obtain theoretical shielding values. These are typically referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. youtube.com A linear regression analysis comparing the calculated chemical shifts (δ_calc) with the experimental values (δ_exp) is then performed. A high correlation coefficient (R² > 0.9) indicates an excellent agreement between the proposed structure and the experimental data, providing strong quantitative support for the structural assignment. imist.ma

Table 3: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C-NMR Shifts

| Carbon Atom | Hypothetical Experimental δ (ppm) | GIAO-Calculated δ (ppm) |

| C-1 | 137.5 | 136.9 |

| C-2 | 150.2 | 151.0 |

| C-3 | 130.1 | 129.8 |

| C-4 | 152.8 | 153.5 |

| C-5 | 114.3 | 113.9 |

| C-6 | 127.6 | 127.1 |

| C-7 (C=O) | 168.9 | 169.5 |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes (stretching, bending) of the molecule's covalent bonds.

The FT-IR spectrum of this compound is characterized by several distinct absorption bands:

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups both exhibit N-H stretching vibrations, typically appearing as strong, sharp bands in the 3100-3500 cm⁻¹ region. researchgate.net The amine group often shows two bands corresponding to symmetric and asymmetric stretching.

C-H Aromatic Stretching: The C-H bonds of the benzene ring give rise to absorptions just above 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band characteristic of the amide carbonyl group is expected in the range of 1640-1680 cm⁻¹.

N-O Stretching: The nitro group (-NO₂) is identified by two strong stretching vibrations: an asymmetric stretch around 1500-1540 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. researchgate.net

N-H Bending: The bending vibrations for the amine and amide N-H bonds typically appear in the 1550-1650 cm⁻¹ region, sometimes overlapping with C=C aromatic stretches. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is found in the 1250-1350 cm⁻¹ region.

These characteristic frequencies, summarized in Table 4, collectively confirm the presence of all the constituent functional groups of this compound.

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) / Amide (-CONH₂) | 3100 - 3500 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=O Stretch | Amide (-CONH₂) | 1640 - 1680 |

| N-H Bend | Amine / Amide | 1550 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric N=O Stretch | Nitro (-NO₂) | 1500 - 1540 |

| Symmetric N=O Stretch | Nitro (-NO₂) | 1340 - 1370 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. The analysis of this compound reveals characteristic vibrational modes associated with its distinct functional groups: the aromatic ring, the amino (-NH2) group, the nitro (-NO2) group, and the amide (-CONH2) group.

The most prominent bands in the Raman spectrum are attributed to the stretching vibrations of the nitro group. Typically, the asymmetric (νas) and symmetric (νs) stretching modes of the NO2 group in nitroaromatic compounds appear with strong intensity. For substituted nitrobenzenes, the asymmetric NO2 stretching vibration is expected in the region of 1580 ± 80 cm⁻¹, while the symmetric stretch appears around 1345 ± 30 cm⁻¹ esisresearch.org. The amide group also presents characteristic bands, notably the C=O stretching vibration, which is typically observed in the range of 1630-1680 cm⁻¹. The amino group contributes with N-H stretching, scissoring, and wagging modes. Aromatic C-H stretching vibrations are generally observed between 3000 and 3120 cm⁻¹ researchgate.net.

Key vibrational modes for this compound are assigned based on established data for analogous compounds. For instance, studies on similar benzamide derivatives have identified the C=O stretching mode as a strong band around 1653 cm⁻¹ researchgate.net. The wagging and rocking vibrations of the NO2 group are expected in the regions of 740 ± 50 cm⁻¹ and 545 ± 45 cm⁻¹, respectively researchgate.net.

Table 1: Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3120 | Medium |

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3400 | Medium |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3300 | Medium |

| C=O Stretch | Amide (-CONH₂) | 1630 - 1680 | Strong |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1580 | Strong |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1315 - 1375 | Very Strong |

| C-N Stretch (Amino) | C-NH₂ | 1250 - 1340 | Medium |

| C-N Stretch (Nitro) | C-NO₂ | ~850 | Strong |

| NO₂ Wagging/Rocking | Nitro (-NO₂) | 500 - 800 | Medium |

Correlation with Density Functional Theory (DFT) Computed Vibrational Frequencies

To achieve unambiguous assignment of the experimentally observed Raman bands, theoretical calculations based on Density Functional Theory (DFT) are employed. By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a 6-311++G** basis set), the harmonic vibrational frequencies can be computed.

These computed frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. The comparison between the scaled theoretical wavenumbers and the experimental Raman spectrum allows for a precise assignment of each vibrational mode.

For example, in a study on the related compound 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations predicted the asymmetric and symmetric NO2-stretching modes at 1564 and 1345 cm⁻¹, respectively. These values showed excellent agreement with the experimental Raman bands observed at 1541 cm⁻¹ and 1340 cm⁻¹ esisresearch.org. This correlation confirms the identity of the vibrational modes and provides confidence in the structural analysis. Similar computational studies on o-nitrobenzamide have also demonstrated the utility of DFT in assigning vibrational wavenumbers muthayammal.in.

Table 2: Correlation of Hypothetical Experimental Raman Frequencies with Scaled DFT Computed Frequencies

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Hypothetical) | DFT Computed Wavenumber (cm⁻¹) (Scaled) | Assignment Confirmation |

| Symmetric NO₂ Stretch | 1342 | 1348 | Confirmed |

| Asymmetric NO₂ Stretch | 1545 | 1559 | Confirmed |

| C=O Stretch | 1655 | 1662 | Confirmed |

| Aromatic Ring Stretch | 1590 | 1595 | Confirmed |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a this compound sample and confirming its molecular weight.

In an LC-MS analysis, the sample is first passed through an HPLC column, which separates the target compound from any impurities or by-products. The purity of the sample is determined by the resulting chromatogram; a pure sample will ideally exhibit a single, sharp peak at a characteristic retention time. The effluent from the HPLC column is then directed into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the compound eluting at that specific retention time, confirming its identity.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the analyte in solution is sprayed through a highly charged capillary, creating charged droplets from which gas-phase ions are generated with minimal fragmentation nih.gov.

For this compound (C₇H₇N₃O₃), the molecular weight is 181.15 g/mol . Due to the presence of a basic amino group, it is readily protonated in the positive ion mode of ESI-MS. Therefore, the primary species detected would be the protonated molecule, or pseudomolecular ion, [M+H]⁺. Studies on similar aminonitrobenzoic acids confirm that they are readily ionized by ESI nih.govresearchgate.net. The detection of a prominent ion peak at the expected m/z value provides strong evidence for the molecular weight of the compound.

Table 3: Expected Molecular Ion in ESI-MS of this compound

| Species | Formula | Calculated Mass (Da) | Expected m/z |

| Neutral Molecule (M) | C₇H₇N₃O₃ | 181.0436 | - |

| Protonated Molecule [M+H]⁺ | [C₇H₈N₃O₃]⁺ | 182.0514 | 182.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by electronic transitions within its chromophores: the nitro-substituted benzene ring and the amino group.

The absorption of UV or visible radiation promotes electrons from a ground electronic state to an excited state. The primary transitions for organic molecules containing π-systems and heteroatoms with lone pairs are π → π* and n → π* transitions.

π → π* Transitions : These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and groups with double bonds. These transitions typically have high molar absorptivity (ε) values. For nitroaromatic compounds, strong absorptions ascribed to π → π* excitations involving the nitro and benzene groups are often observed around 250 nm researchgate.net.

n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino group, to a π* antibonding orbital. These transitions are of lower energy (occur at longer wavelengths) and typically have much lower molar absorptivity compared to π → π* transitions researchgate.net.

The spectrum of this compound is expected to show intense absorption bands in the UV region corresponding to these transitions, influenced by the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring.

Table 4: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Chromophore | Expected Wavelength (λmax) Range |

| π → π | π (Aromatic Ring) → π (Aromatic Ring/NO₂) | Nitro-substituted aromatic ring | 230 - 280 nm |

| n → π | n (O of NO₂, N of NH₂) → π (Aromatic Ring/NO₂) | Nitro Group, Amino Group, Carbonyl Group | 300 - 400 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid nih.gov. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, it is possible to generate an electron density map and build an accurate molecular model. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 5: Illustrative Crystal Structure Data for a Related Nitrobenzamide Derivative (N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide) mdpi.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974 |

| b (Å) | 10.6696 |

| c (Å) | 12.9766 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Computational Chemistry and Theoretical Characterization of 4 Amino 2 Nitrobenzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for the investigation of the electronic structure of many-body systems. Its application to 4-Amino-2-nitrobenzamide allows for a detailed exploration of its fundamental properties.

Geometry Optimization and Electronic Structure Calculations

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional arrangement, known as geometry optimization. For this compound, this process involves using DFT methods, commonly with the B3LYP functional and a 6-311G(d,p) basis set, to find the minimum energy conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Table 1: Illustrative Optimized Geometrical Parameters of a Benzamide (B126) Derivative (Note: Data for a related benzamide compound, as a specific study on this compound is not available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | 0 - 1 |

| C-N (amino) | ~1.38 | - | - |

| C-N (nitro) | ~1.47 | - | - |

| N-O (nitro) | ~1.23 | ~118 | - |

| C=O (amide) | ~1.24 | - | - |

| C-N (amide) | ~1.35 | - | - |

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings.

For instance, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. A computational study on a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, demonstrated a strong correlation between the computed and observed vibrational frequencies, particularly for the characteristic amine (N-H) and carbonyl (C=O) stretching bands nih.gov.

Table 2: Illustrative Calculated Vibrational Frequencies for a Benzamide Derivative (Note: Data is illustrative and based on typical values for related compounds.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3500 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=O Stretch (Amide) | ~1650 |

| N-O Stretch (Nitro, asymmetric) | ~1550 |

| N-O Stretch (Nitro, symmetric) | ~1350 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For molecules with electron-donating (amino) and electron-withdrawing (nitro, amide) groups, the HOMO is typically localized on the electron-rich portions, while the LUMO is concentrated on the electron-deficient areas. In this compound, the HOMO is expected to have significant contributions from the amino group and the benzene (B151609) ring, whereas the LUMO is likely to be centered on the nitro group and the benzamide moiety. The HOMO-LUMO gap in a related aminobenzamide complex was calculated to be around 3.2 eV, indicating a stable compound nih.gov.

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: Values are representative for similar aromatic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.5 to -1.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen of the amino group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms, particularly those of the amino group, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. These interactions, represented by stabilization energies (E(2)), quantify the extent of intramolecular charge transfer and conjugation.

Molecular Modeling and Simulation Studies

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a this compound derivative, and its protein target.

Research on various nitrobenzamide derivatives has demonstrated their potential to interact with biological targets. For instance, in studies involving derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, molecular docking revealed significant binding interactions with enzymes like α-glucosidase and α-amylase. The synthesized compounds displayed binding energies ranging from -9.7 to -8.0 kcal/mol. nih.gov These interactions are typically a combination of hydrogen bonding, electrostatic forces, and hydrophobic interactions with the amino acid residues within the active site of the enzyme. nih.govresearchgate.net

Similarly, docking analyses of other nitro-substituted benzamide derivatives with the enzyme inducible nitric oxide synthase (iNOS) have shown that the number and orientation of nitro groups influence binding efficiency. researchgate.net These computational simulations are essential for predicting the binding affinity and mode of action, thereby guiding the synthesis of more potent inhibitors.

Table 1: Example of Molecular Docking Results for Nitrobenzamide Derivatives

| Compound Class | Target Enzyme | Binding Energy Range (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -8.0 to -9.7 | Hydrogen bonding, electrostatic, hydrophobic |

This table is illustrative and based on findings from related derivative studies.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time. This computational method is used to assess the stability of the ligand-receptor complex predicted by molecular docking and to explore the conformational dynamics of the system.

For the most active compounds identified through docking, MD simulations are performed to validate their inhibitory potential. nih.gov A key metric used in these simulations is the Root Mean Square Deviation (RMSD). Analysis of the RMSD of the ligand-protein complex over the simulation period can suggest the stability of the compound within the binding site of the target protein. nih.gov Stable RMSD values indicate that the ligand remains securely bound in its predicted orientation, reinforcing the docking results. These simulations confirm the stability of the most active compounds, such as certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, in the binding sites of their target enzymes. nih.govresearchgate.net

The conformational propensities of molecules are influenced by the peptide sequence and the solvent environment. nih.gov While quantum mechanical (QM) methods are highly accurate for these predictions, classical MD simulations provide reliable data for larger systems with a lower computational cost. nih.gov

Structure-Activity Relationship (SAR) Elucidation using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a vital role in elucidating these relationships.

For nitrobenzamide derivatives, SAR studies have been corroborated with molecular modeling. nih.gov For example, in a series of 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that the presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the phenyl ring significantly enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net The position of these substituents also plays a crucial role; for instance, the relative positions of a nitro group on a phenyl ring can dramatically affect the inhibitory potential of the compound. nih.gov

The general trend emerging from SAR studies on related antimalarial compounds like 4-aminoquinolines is that modifications to the side chain can overcome drug resistance mechanisms. nih.gov Computational studies help in rationalizing these observations by correlating structural features with binding affinities and interaction patterns, thereby guiding the design of new, more effective molecules. nih.gov

Advanced Quantum Chemical Calculations (e.g., Polarizabilities, Hyperpolarizabilities)

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of molecules. researchcommons.orgresearchgate.net These calculations are essential for understanding properties like polarizability and hyperpolarizability, which are critical for characterizing a molecule's response to an electric field and its potential in nonlinear optical (NLO) applications.

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, while the first-order hyperpolarizability (β) quantifies the nonlinear optical response. researchgate.netmdpi.com These properties can be calculated using various levels of theory, such as DFT with specific basis sets (e.g., B3LYP/6-311G(d,p)). nih.gov

For a molecule like this compound, the presence of both an electron-donating amino group and an electron-withdrawing nitro group is expected to create a significant dipole moment and enhance its polarizability and hyperpolarizability. The calculated values of dipole moment (μ), polarizability (α), and hyperpolarizability (β) can indicate the potential of the compound for use in NLO materials. mdpi.com Studies on related molecules show that these parameters are sensitive to the molecular structure and substituent positions. mdpi.com

Furthermore, quantum chemical calculations are used to determine other important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

Research Applications and Functional Investigations of 4 Amino 2 Nitrobenzamide and Its Analogues

Role as Synthetic Intermediates and Chemical Building Blocks

4-Amino-2-nitrobenzamide serves as a valuable precursor in the synthesis of a variety of organic compounds, ranging from complex bioactive molecules to heterocyclic systems. Its bifunctional nature, possessing both an amino and a nitro group on a benzamide (B126) scaffold, allows for diverse chemical transformations.

Precursors for Complex Organic Synthesis

The unique substitution pattern of this compound makes it an important starting material in multi-step synthetic pathways. stanford.edu The presence of the nitro group, an electron-withdrawing moiety, influences the reactivity of the aromatic ring, while the amino group can be readily functionalized. nih.gov For instance, related structures like 4-amino-N-(4-nitrophenyl)benzamide have been synthesized as precursors for more complex molecules with potential therapeutic applications. researchgate.net The synthesis of these precursors often involves the reaction of a substituted benzoic acid with an appropriate amine, highlighting the modularity of this synthetic approach. nih.gov The nitro group can later be reduced to an amino group, opening up further avenues for derivatization and the construction of intricate molecular architectures. nih.gov

Reagents in Heterocyclic Compound Synthesis (e.g., Quinazolinones)

This compound and its derivatives are key reagents in the synthesis of various heterocyclic compounds, most notably quinazolinones. frontiersin.orgnih.gov Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad range of biological activities. The synthesis of quinazolinone derivatives can be achieved through cyclization reactions involving precursors derived from this compound. These reactions often involve the condensation of the amino group with a suitable carbonyl-containing compound, followed by intramolecular cyclization. The specific reaction conditions and the nature of the substituents on the starting materials can be varied to produce a diverse library of quinazolinone analogues.

Chemical Biology Probes and Biochemical Assay Reagents

The structural features of this compound and its analogues make them suitable candidates for the development of chemical biology probes and reagents for biochemical assays. The nitrobenzoxadiazole (NBD) scaffold, which shares structural similarities, is known for its environmentally sensitive fluorescence, making it a useful component in the design of fluorescent probes. researchgate.net These probes can be employed to study biological processes, such as enzyme activity and protein-ligand interactions, by monitoring changes in fluorescence intensity or wavelength. nih.govnih.gov While direct applications of this compound as a probe are not extensively documented, its chemical properties suggest its potential as a platform for the development of novel sensing molecules.

Modulation of Biological Systems (Non-Clinical/Mechanistic Focus)

Derivatives of this compound have been investigated for their ability to modulate the activity of various biological targets, providing valuable insights into disease mechanisms and potential therapeutic strategies.

Enzyme Inhibition Studies

Analogues of this compound have been explored as inhibitors of several classes of enzymes, including DNA methyltransferases, proteases, α-glucosidase, and α-amylase.

DNA Methyltransferases (DNMTs): DNA methylation is a crucial epigenetic modification, and its dysregulation is implicated in various diseases, including cancer. researchgate.net Several small molecules bearing the 4-amino-N-phenylbenzamide scaffold, structurally related to this compound, have been designed and synthesized as inhibitors of DNMTs. researchgate.netnih.gov For example, SGI-1027, a quinoline-based compound, is a known potent inhibitor of DNMT1, DNMT3A, and DNMT3B. researchgate.net Structure-activity relationship (SAR) studies on SGI-1027 analogues have provided insights into the key structural features required for potent DNMT inhibition. nih.gov

| Compound/Analogue | Target Enzyme(s) | Key Findings |

| SGI-1027 Analogue 31 | hDNMT3A | EC50 = 0.9 µM, Efficacy = 90% researchgate.net |

| SGI-1027 Analogue 32 | hDNMT3A | Active, but with a complex dose-response researchgate.net |

| SGI-1027 | hDNMT1 | EC50 = 10 ± 1 µM researchgate.net |

Proteases: Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes. frontiersin.org Substituted benzamidines, which share the benzamide core with this compound, have been studied as inhibitors of human serine proteases like trypsin, thrombin, and plasmin. nih.gov The inhibitory activity of these compounds is influenced by the physicochemical properties of the substituents on the benzamidine (B55565) ring. nih.gov Furthermore, synthetic inhibitors such as 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF) have been used to modify biomaterials to reduce the adhesion of pathogenic microorganisms. nih.gov

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Numerous synthetic derivatives of various chemical classes, including those with structural similarities to this compound, have been evaluated for their inhibitory activity against α-glucosidase and α-amylase. nih.govnih.govresearchgate.net For instance, a series of 4-amino-1,2,4-triazole (B31798) derivatives showed dual inhibitory potential against both enzymes, with IC50 values in the low micromolar range. nih.gov Similarly, synthetic amino acid derivatives have also demonstrated potent inhibitory effects on these digestive enzymes. nih.govresearchgate.net

| Compound Class | Target Enzyme | IC50 Range (µM) |

| 4-Amino-1,2,4-triazole derivatives | α-Amylase | 2.01 ± 0.03 - 6.44 ± 0.16 nih.gov |

| 4-Amino-1,2,4-triazole derivatives | α-Glucosidase | 2.09 ± 0.08 - 6.54 ± 0.10 nih.gov |

| Synthetic amino acid derivatives (PPC84, PPC89, PPC101) | α-Glucosidase | 51 - 353 nih.gov |

| Synthetic amino acid derivatives (PPC80, PPC82, PPC84, PPC89, PPC101) | α-Amylase | 162 - 519 nih.gov |

Androgen Receptor Antagonist Research

The androgen receptor (AR) is a key therapeutic target in prostate cancer. nih.govnih.gov The development of novel AR antagonists is an active area of research aimed at overcoming resistance to existing therapies. Molecular modeling and structure-based drug design have been employed to identify new scaffolds for AR antagonists. nih.govnih.gov While direct studies on this compound in this context are limited, the principles of designing small molecule inhibitors for the AR ligand-binding domain are well-established. nih.govnih.govunito.itescholarship.org The development of potent and selective AR antagonists often involves the optimization of a core scaffold with various substituents to enhance binding affinity and antagonistic activity. nih.gov For example, novel derivatives of a compound called DIMN were designed and synthesized based on docking studies, leading to the identification of potent AR antagonists with IC50 values in the sub-micromolar range. nih.gov

| Compound | Activity | IC50 (µM) | Selectivity |

| 1e (DIMN derivative) | LNCaP cell growth inhibition | 0.35 | Selective over ER and GR nih.gov |

Kinase Inhibitor Design (e.g., c-Met Kinase)

While this compound itself has not been extensively documented as a direct inhibitor of c-Met kinase, its core structure is a relevant scaffold in the broader pursuit of kinase inhibitors. The benzamide moiety is a common feature in a multitude of kinase inhibitors, and the strategic placement of amino and nitro groups can significantly influence binding affinities and selectivity for target enzymes. mdpi.comnih.gov

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. nih.govnih.gov The development of small molecule inhibitors that can block the ATP-binding site of c-Met is a major focus of oncological research. wikipedia.org The design of such inhibitors often involves the exploration of various chemical scaffolds that can be modified to optimize interactions with the kinase domain.

Research into kinase inhibitors frequently involves the synthesis and evaluation of libraries of related compounds to establish structure-activity relationships (SAR). nih.gov In this context, derivatives of this compound could be synthesized to explore how modifications to the amino, nitro, and benzamide groups affect inhibitory activity against c-Met and other kinases. For instance, the amino group can be a key point for introducing substitutions that target specific pockets within the kinase binding site, potentially enhancing potency and selectivity. nih.gov Similarly, the nitro group, with its electron-withdrawing properties, can influence the electronic distribution of the molecule and its interactions with the target protein. mdpi.com

Studies on related structures, such as 4-aminoquinazoline and 4-methylbenzamide (B193301) derivatives, have demonstrated the potential of the broader aminobenzamide scaffold in developing potent and selective kinase inhibitors. mdpi.comnih.gov These studies provide a rationale for the investigation of this compound and its analogues as potential starting points or fragments in the design of novel c-Met kinase inhibitors.

Table 1: Examples of Benzamide-Related Scaffolds in Kinase Inhibitor Research

| Scaffold/Derivative Class | Target Kinase(s) | Key Findings |

| Pyrazolidine-3,5-dione derivatives | c-Met kinase | Identified as potent inhibitors of c-Met kinase. nih.gov |

| 4-Methylbenzamide derivatives | Protein kinases | Demonstrated significant in vitro and in silico anti-kinase activity. mdpi.com |

| 4-Aminoquinazoline derivatives | EGFR, HER, VEGFR, etc. | Core structure for several approved anti-cancer drugs. nih.gov |

Analytical Applications as Reference Standards

In the realm of analytical chemistry, the purity and well-characterized nature of a compound are paramount for its use as a reference standard. This compound is commercially available from various chemical suppliers, which is a prerequisite for its potential use as a reference material. Reference standards are crucial for a variety of analytical applications, including:

Method Development and Validation: To develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), for the quantification of this compound or related compounds.

Impurity Profiling: As a standard for the identification and quantification of impurities in the synthesis of other pharmaceutical compounds or fine chemicals where it might be a starting material, intermediate, or degradation product.

Quality Control: In industrial settings, to ensure the quality and consistency of products by comparing them against a known standard.

While there is a lack of specific, published analytical methods that explicitly name this compound as a certified reference standard, its availability in high purity allows for its use in these contexts. The general workflow for the quantitative analysis of chemical compounds, including potential oxidation markers, often involves tandem mass spectrometry, which relies on well-characterized standards for accurate quantification. nih.gov The synthesis of derivatives from compounds like 4-nitrobenzamide (B147303) for various applications, such as antimicrobial studies, also implies the need for analytical characterization and the potential use of the parent compound as a reference. ijpbs.com

Table 2: Potential Analytical Applications of this compound as a Reference Standard

| Application | Analytical Technique(s) | Purpose |

| Method Validation | HPLC, LC-MS, GC-MS | To establish linearity, accuracy, precision, and limits of detection/quantification. |

| Impurity Analysis | HPLC, LC-MS | To identify and quantify this compound as an impurity in other chemical products. |

| Quality Control Testing | Various | To ensure batches of materials containing or derived from this compound meet specified purity requirements. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.